molecular formula C22H26N4O B10983732 2-(1H-benzimidazol-2-yl)-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide

2-(1H-benzimidazol-2-yl)-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide

Cat. No.: B10983732
M. Wt: 362.5 g/mol
InChI Key: RXPHDDOTKMYNAJ-UHFFFAOYSA-N
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Description

2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-(4-ISOPROPYLPHENYL)TETRAHYDRO-1(2H)-PYRIDINECARBOXAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-(4-ISOPROPYLPHENYL)TETRAHYDRO-1(2H)-PYRIDINECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Isopropylphenyl Group: This step might involve a Friedel-Crafts alkylation reaction using isopropylbenzene and a suitable catalyst.

    Formation of the Tetrahydropyridine Ring: This can be synthesized through a cyclization reaction involving appropriate precursors.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction using a suitable amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, benzimidazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound might exhibit similar biological activities.

Medicine

The compound could be explored for its potential therapeutic applications, such as in the treatment of infections, cancer, or other diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-(4-ISOPROPYLPHENYL)TETRAHYDRO-1(2H)-PYRIDINECARBOXAMIDE would depend on its specific biological activity. Generally, benzimidazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved might include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-1,3-Benzimidazol-2-yl)-N-phenylacetamide: Another benzimidazole derivative with similar structural features.

    2-(1H-1,3-Benzimidazol-2-yl)-N-(4-methylphenyl)acetamide: A compound with a methyl group instead of an isopropyl group.

    2-(1H-1,3-Benzimidazol-2-yl)-N-(4-chlorophenyl)acetamide: A derivative with a chlorine substituent.

Uniqueness

The uniqueness of 2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-(4-ISOPROPYLPHENYL)TETRAHYDRO-1(2H)-PYRIDINECARBOXAMIDE lies in its specific substitution pattern and the presence of the tetrahydropyridine ring. These structural features might confer unique biological activities and chemical reactivity compared to other benzimidazole derivatives.

Properties

Molecular Formula

C22H26N4O

Molecular Weight

362.5 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-N-(4-propan-2-ylphenyl)piperidine-1-carboxamide

InChI

InChI=1S/C22H26N4O/c1-15(2)16-10-12-17(13-11-16)23-22(27)26-14-6-5-9-20(26)21-24-18-7-3-4-8-19(18)25-21/h3-4,7-8,10-13,15,20H,5-6,9,14H2,1-2H3,(H,23,27)(H,24,25)

InChI Key

RXPHDDOTKMYNAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)N2CCCCC2C3=NC4=CC=CC=C4N3

Origin of Product

United States

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